N,N'-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
N,N'-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1065051
InChI:
InChI=1S/C20H20N2O6/c23-19(21-13-1-3-15-17(11-13)27-9-7-25-15)5-6-20(24)22-14-2-4-16-18(12-14)28-10-8-26-16/h1-4,11-12H,5-10H2,(H,21,23)(H,22,24)
SMILES:
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula:
C20H20N2O6
Molecular Weight:
384.4 g/mol
N,N'-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
CAS No.:
Inhibitors
Cat. No.: VC1065051
Molecular Formula: C20H20N2O6
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H20N2O6 |
---|---|
Molecular Weight | 384.4 g/mol |
IUPAC Name | N,N//'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide |
Standard InChI | InChI=1S/C20H20N2O6/c23-19(21-13-1-3-15-17(11-13)27-9-7-25-15)5-6-20(24)22-14-2-4-16-18(12-14)28-10-8-26-16/h1-4,11-12H,5-10H2,(H,21,23)(H,22,24) |
Standard InChI Key | YPQDJHAFKVGPNV-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume